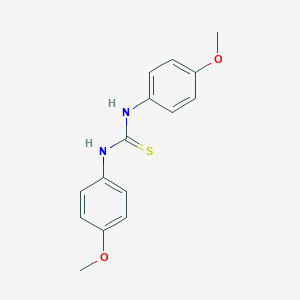

1,3-Bis(4-methoxyphenyl)thiourea

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 164990. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(4-methoxyphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c1-18-13-7-3-11(4-8-13)16-15(20)17-12-5-9-14(19-2)10-6-12/h3-10H,1-2H3,(H2,16,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGRJEERVXALLTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20153683 | |

| Record name | Urea, 1,3-bis(p-methoxyphenyl)-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20153683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227-45-8 | |

| Record name | N,N′-Bis(4-methoxyphenyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, 1,3-bis(p-methoxyphenyl)-2-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001227458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1227-45-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164990 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, 1,3-bis(p-methoxyphenyl)-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20153683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Bis(4-methoxyphenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on 1,3-Bis(4-methoxyphenyl)thiourea

This technical guide provides a comprehensive overview of 1,3-Bis(4-methoxyphenyl)thiourea, catering to researchers, scientists, and professionals in drug development. The document details the compound's identifiers, physicochemical properties, synthesis, and potential biological activities, supported by experimental methodologies and logical workflow diagrams.

Compound Identification and Properties

This compound is a symmetrically disubstituted thiourea derivative. Its core structure and key identifiers are summarized below.

| Identifier Type | Data |

| CAS Number | 1227-45-8[1][2][3][4][5] |

| IUPAC Name | This compound[2] |

| Molecular Formula | C₁₅H₁₆N₂O₂S[1][2][3][4] |

| Molecular Weight | 288.36 g/mol [1][3][4] |

| InChI | InChI=1S/C15H16N2O2S/c1-18-13-7-3-11(4-8-13)16-15(20)17-12-5-9-14(19-2)10-6-12/h3-10H,1-2H3,(H2,16,17,20)[2] |

| InChIKey | RGRJEERVXALLTH-UHFFFAOYSA-N[2][6] |

| SMILES | COC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)OC[2][6] |

| Synonyms | N,N'-Bis(4-methoxyphenyl)thiourea, 4,4'-Dimethoxythiocarbanilide[2][4] |

| Appearance | White to almost white crystalline powder[1][4][5][7] |

| Melting Point | 185-189 °C[1][5][7] |

| Purity | Typically ≥98%[3][5][7] |

Synthesis and Characterization

A plausible synthetic route involves the reaction of 4-methoxyphenyl isothiocyanate with 4-methoxyaniline.

Materials:

-

4-methoxyphenyl isothiocyanate

-

4-methoxyaniline

-

Anhydrous solvent (e.g., acetone, ethanol, or dichloromethane)

Procedure:

-

In a round-bottom flask, dissolve 4-methoxyaniline in the anhydrous solvent.

-

To this solution, add an equimolar amount of 4-methoxyphenyl isothiocyanate dropwise at room temperature with constant stirring.

-

The reaction mixture is typically stirred for several hours at room temperature or under gentle reflux until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting solid is then purified, commonly by recrystallization from a suitable solvent such as ethanol, to yield the pure this compound.

The synthesized compound would be characterized using standard analytical techniques to confirm its structure and purity:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the chemical structure by showing the characteristic peaks for the aromatic protons, methoxy groups, and the N-H protons of the thiourea moiety.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching, C=S stretching, and C-O-C stretching vibrations.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur, and confirm the empirical formula.

Biological Activity of Thiourea Derivatives

While specific quantitative biological data for this compound is not extensively reported in publicly available literature, the broader class of thiourea derivatives is well-known for a wide range of biological activities. These include antimicrobial, anticancer, and antioxidant effects. The following sections describe the general experimental protocols used to assess these activities.

General Experimental Protocol (Broth Microdilution Method for Minimum Inhibitory Concentration - MIC):

-

Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth medium to a specific cell density (e.g., 10⁵ CFU/mL).

-

Compound Preparation: A stock solution of the thiourea derivative is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate with the broth medium to obtain a range of concentrations.

-

Incubation: The standardized inoculum is added to each well of the microtiter plate containing the serially diluted compound. Positive (inoculum without compound) and negative (broth only) controls are included. The plate is then incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

General Experimental Protocol (MTT Assay for Cytotoxicity):

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the thiourea derivative (dissolved in DMSO and diluted in culture medium) for a specified period (e.g., 24, 48, or 72 hours). A control group is treated with the vehicle (DMSO) only.

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for a few hours, during which viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is calculated as a percentage relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.

For thiourea derivatives, several mechanisms of action have been proposed, although none have been specifically confirmed for this compound. These potential mechanisms often involve interactions with key cellular pathways.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C15H16N2O2S | CID 706970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Lead Sciences [lead-sciences.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | 1227-45-8 | TCI Deutschland GmbH [tcichemicals.com]

- 6. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 7. 1,3-ビス(4-メトキシフェニル)チオ尿素 | this compound | 1227-45-8 | 東京化成工業株式会社 [tcichemicals.com]

1,3-Bis(4-methoxyphenyl)thiourea chemical and physical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Bis(4-methoxyphenyl)thiourea is a symmetrically substituted diaryl thiourea derivative. The thiourea scaffold is of significant interest in medicinal chemistry due to its diverse range of biological activities, including potential antimicrobial, and cytotoxic effects.[1][2][3][4] This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, a detailed experimental protocol for its synthesis, and a discussion of the general biological context of diaryl thiourea compounds.

Chemical and Physical Properties

This compound is a white crystalline solid.[5] While experimental data for some of its properties are not extensively reported in publicly available literature, a combination of data from various sources and computational predictions allows for a detailed characterization.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [6] |

| CAS Number | 1227-45-8 | [6] |

| Molecular Formula | C₁₅H₁₆N₂O₂S | [6] |

| Molecular Weight | 288.36 g/mol | [6] |

| Appearance | White crystalline solid | [5] |

| Melting Point | 185 - 189 °C | TCI America |

| Solubility | Poorly soluble in water; Soluble in organic solvents such as ethanol, acetone, and dimethylformamide. | ChemBK |

| XLogP3-AA | 3.5 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Topological Polar Surface Area | 74.6 Ų | [6] |

Synthesis

The synthesis of this compound can be achieved through the reaction of p-anisidine with a thiocarbonyl source. A common and effective method involves the use of ammonium thiocyanate in an acidic medium.

Experimental Protocol: Synthesis from p-Anisidine

This protocol is adapted from a documented synthesis of 1-(4-methoxyphenyl)thiourea, which can be extended to the symmetrical diaryl derivative.[7]

Materials:

-

p-Anisidine

-

Ammonium thiocyanate

-

Hydrochloric acid (concentrated)

-

Water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-anisidine (2.0 equivalents) and ammonium thiocyanate (1.0 equivalent) in water.

-

Slowly add concentrated hydrochloric acid (approximately 1.2 equivalents relative to p-anisidine) to the stirring mixture.

-

Heat the reaction mixture to 90°C and maintain this temperature for 9 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from ethanol to yield pure this compound.

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the methoxy group protons (-OCH₃) as a singlet, aromatic protons on the phenyl rings as multiplets, and N-H protons of the thiourea group as a broad singlet. |

| ¹³C NMR | Resonances for the methoxy carbon, aromatic carbons, and the thiocarbonyl carbon (C=S). |

| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching, aromatic C-H stretching, C=S stretching, and C-O stretching of the methoxy group. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (288.36 g/mol ). |

Biological Activity and Potential Signaling Pathways

While specific biological activities and signaling pathways for this compound have not been explicitly detailed in the reviewed literature, the broader class of diaryl thiourea derivatives is known to exhibit a range of biological effects, including antibacterial, antifungal, and anticancer activities.[1][2][4] Many of these effects are attributed to the ability of the thiourea moiety to interact with biological macromolecules.

For instance, some thiourea derivatives have been shown to induce cytotoxicity in cancer cell lines.[3] The proposed mechanisms often involve the induction of apoptosis. A generalized workflow for investigating the cytotoxic effects and the underlying apoptotic pathway is presented below.

Diagram 2: Experimental Workflow for Investigating Cytotoxicity and Apoptosis

Caption: A logical workflow for evaluating the potential anticancer activity of the title compound.

Conclusion

This compound is a readily synthesizable compound with physicochemical properties that make it a person of interest for further investigation in drug discovery and materials science. While specific biological data for this compound is sparse, the known activities of related diaryl thioureas suggest that it may possess valuable pharmacological properties. The experimental protocols and workflows provided in this guide offer a framework for the synthesis, characterization, and biological evaluation of this and similar molecules. Further research is warranted to fully elucidate its biological mechanism of action and potential therapeutic applications.

References

- 1. mdpi.com [mdpi.com]

- 2. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,3-Bis(2-methoxyphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C15H16N2O2S | CID 706970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. globethesis.com [globethesis.com]

An In-Depth Technical Guide to the Synthesis of 1,3-Bis(4-methoxyphenyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 1,3-Bis(4-methoxyphenyl)thiourea, a symmetrical diaryl thiourea with applications in various fields of chemical and pharmaceutical research. This document details the core synthetic methodologies, experimental protocols, and underlying reaction mechanisms.

Core Synthesis Pathway: Reaction of p-Anisidine with Carbon Disulfide

The most direct and widely employed method for the synthesis of this compound is the reaction of p-anisidine with carbon disulfide. This reaction proceeds via the formation of a dithiocarbamate intermediate, which subsequently reacts with another molecule of p-anisidine to yield the final symmetrical thiourea.

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of the amino group of p-anisidine on the electrophilic carbon atom of carbon disulfide. This forms a dithiocarbamic acid intermediate, which is typically deprotonated in the presence of a base or another amine molecule to form a dithiocarbamate salt. This intermediate can then react with a second equivalent of p-anisidine. The reaction can be promoted by various reagents, including oxidants or carbodiimides, which facilitate the elimination of hydrogen sulfide or other leaving groups to form the stable thiourea product.

Caption: Synthesis of this compound from p-anisidine and carbon disulfide.

Experimental Protocols

While various methods exist for the synthesis of symmetrical thioureas, the following protocols are representative for the preparation of this compound.

Method 1: Direct Reaction with Carbon Disulfide

This method involves the direct reaction of p-anisidine with carbon disulfide, often in the presence of a base or a promoter to drive the reaction to completion.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-anisidine (2.0 equivalents) in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Reagent Addition: To the stirred solution, add carbon disulfide (1.0 equivalent) dropwise at room temperature.

-

Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is collected by vacuum filtration.

-

Purification: The crude product is washed with cold water and then recrystallized from a suitable solvent, such as ethanol or a mixture of ethanol and water, to afford pure this compound as a crystalline solid.[1]

Method 2: Oxidant-Promoted Synthesis

This one-pot method utilizes an oxidant, such as hydrogen peroxide, to facilitate the formation of the thiourea from the amine and carbon disulfide.[2]

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, thermometer, and magnetic stirrer, a solution of p-anisidine (2.0 equivalents) in water is prepared.

-

Reagent Addition: Carbon disulfide (1.0 equivalent) is added dropwise with efficient stirring while maintaining the temperature.

-

Oxidant Addition: An oxidant, such as a solution of hydrogen peroxide, is then added to the reaction mixture.

-

Reaction Conditions: The reaction is stirred for an additional period at a controlled temperature.

-

Workup and Purification: The resulting solid product is filtered, washed with water, and then purified by recrystallization, for instance from an ethanol:dichloromethane mixture.[2]

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₅H₁₆N₂O₂S | |

| Molecular Weight | 288.37 g/mol | |

| Melting Point | 185.0 - 189.0 °C | |

| Appearance | White to off-white crystalline solid | |

| Purity | >98.0% (HPLC) |

Spectroscopic Data

| Spectroscopy | Data |

| ¹H NMR | The ¹H NMR spectrum is expected to show signals for the methoxy group protons (singlet, ~3.8 ppm), aromatic protons (two doublets in the aromatic region, ~6.9 and ~7.3 ppm), and the N-H protons (a broad singlet). |

| ¹³C NMR | The ¹³C NMR spectrum will display signals for the methoxy carbon (~55 ppm), the aromatic carbons (in the range of 114-158 ppm), and the thiocarbonyl carbon (C=S) at a characteristic downfield shift (~180 ppm). |

| IR (KBr) | The IR spectrum will exhibit characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C-H stretching of the aromatic and methoxy groups, C=S stretching (around 1240 cm⁻¹), and C-O-C stretching of the methoxy group. |

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis of this compound.

This technical guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the cited literature for more specific details and to adapt the protocols to their specific laboratory conditions and safety procedures.

References

Unveiling the Molecular Architecture: A Technical Guide to 1,3-Bis(4-methoxyphenyl)thiourea

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the crystal structure and molecular geometry of 1,3-Bis(4-methoxyphenyl)thiourea. This document details the precise spatial arrangement of atoms, bond lengths, and angles, supported by experimental protocols and data visualizations, offering a foundational resource for further investigation and application in fields such as medicinal chemistry and materials science.

Molecular Structure and Crystallographic Data

This compound (C₁₅H₁₆N₂O₂S) is a symmetrically substituted diarylthiourea. Its molecular structure is characterized by a central thiourea core to which two 4-methoxyphenyl groups are attached. The crystal structure has been determined by X-ray crystallography, revealing a monoclinic crystal system.

The crystallographic data provides a quantitative description of the unit cell and the arrangement of molecules within the crystal lattice. Key parameters are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₅H₁₆N₂O₂S |

| Formula Weight | 288.36 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1539 (7) |

| b (Å) | 10.7327 (7) |

| c (Å) | 13.5673 (9) |

| α (°) | 90 |

| β (°) | 107.597 (3) |

| γ (°) | 90 |

| Volume (ų) | 1408.31 (17) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.359 |

| Absorption Coefficient (mm⁻¹) | 0.250 |

| F(000) | 608 |

Molecular Geometry

The molecular geometry of this compound reveals important insights into its conformation and potential intermolecular interactions. The central thiourea moiety (S-C-N₂) is essentially planar. The two 4-methoxyphenyl rings are not coplanar with this central unit, exhibiting significant dihedral angles. This twisted conformation is a common feature in diarylthioureas and is influenced by steric hindrance between the aromatic rings.

Selected Bond Lengths and Angles

The precise measurements of bond lengths and angles provide a detailed picture of the molecular framework. The C=S double bond and the C-N single bonds within the thiourea core exhibit lengths that are intermediate between typical single and double bonds, suggesting electron delocalization across this functional group.

| Bond | Length (Å) |

| S1-C8 | 1.681 (2) |

| N1-C8 | 1.371 (2) |

| N2-C8 | 1.358 (2) |

| N1-C1 | 1.425 (2) |

| N2-C9 | 1.430 (2) |

| O1-C4 | 1.368 (2) |

| O2-C12 | 1.367 (2) |

| Atoms | Angle (°) |

| N1-C8-N2 | 117.16 (15) |

| N1-C8-S1 | 119.58 (13) |

| N2-C8-S1 | 123.26 (13) |

| C1-N1-C8 | 125.75 (14) |

| C9-N2-C8 | 127.35 (15) |

| C4-O1-C7 | 117.91 (15) |

| C12-O2-C15 | 117.84 (15) |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of p-anisidine with a suitable thiocarbonylating agent. A general and effective method involves the use of carbon disulfide in the presence of a base, or the reaction with thiophosgene. An alternative approach utilizes the reaction of p-anisidine with ammonium thiocyanate in an acidic medium.

Detailed Protocol (from p-anisidine and ammonium thiocyanate):

-

To a round-bottom flask equipped with a reflux condenser, add p-anisidine (2.0 equivalents).

-

Add a suitable solvent such as ethanol or water.

-

To this solution, add ammonium thiocyanate (1.0 equivalent) and a catalytic amount of a strong acid, such as hydrochloric acid.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the crude product with cold solvent to remove any unreacted starting materials and by-products.

-

Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain pure crystals of this compound.

-

Dry the crystals under vacuum.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the crystal and molecular structure of a compound.

Experimental Workflow:

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction by slow evaporation of a saturated solution in an appropriate solvent.

-

Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. Collect diffraction data by rotating the crystal in the X-ray beam.

-

Data Processing: Process the collected diffraction data to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution: Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Structure Refinement: Refine the structural model against the experimental data using full-matrix least-squares methods. This process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.

-

Validation: Validate the final crystal structure using crystallographic software to ensure the quality and accuracy of the model.

Intermolecular Interactions

In the crystalline state, molecules of this compound are held together by a network of intermolecular hydrogen bonds. The thiourea protons (N-H) act as hydrogen bond donors, while the sulfur atom (C=S) and the oxygen atoms of the methoxy groups can act as acceptors. These interactions play a crucial role in the packing of the molecules in the crystal lattice.

In-Depth Technical Guide: Physicochemical Properties of 1,3-Bis(4-methoxyphenyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential physicochemical data for 1,3-Bis(4-methoxyphenyl)thiourea, a compound of interest in various research and development applications. The following information has been compiled to support laboratory and computational work.

Core Compound Identification

Chemical Name: this compound

Synonyms: 1,3-Bis(p-methoxyphenyl)thiourea, N,N'-bis(4-methoxyphenyl)thiourea[1]

Quantitative Physicochemical Data

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C15H16N2O2S | [2][3][4] |

| Molecular Weight | 288.36 g/mol | [4] |

| IUPAC Name | This compound | [2][3] |

| Melting Point | 185.0 to 189.0 °C | [1] |

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties cited in this guide can be found in standard analytical chemistry literature. The determination of the molecular formula and weight is typically achieved through a combination of mass spectrometry and elemental analysis. The melting point is determined using a calibrated melting point apparatus. For high-purity materials, techniques such as High-Performance Liquid Chromatography (HPLC) are often employed to assess purity, as indicated by some suppliers.[5]

Logical Relationship Diagram

The following diagram illustrates the logical flow from compound identification to its fundamental physicochemical properties.

Caption: Logical flow from compound to its properties.

References

- 1. chembk.com [chembk.com]

- 2. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 3. This compound | C15H16N2O2S | CID 706970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. 1,3-ビス(4-メトキシフェニル)チオ尿素 | this compound | 1227-45-8 | 東京化成工業株式会社 [tcichemicals.com]

Solubility of 1,3-Bis(4-methoxyphenyl)thiourea in various organic solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1,3-Bis(4-methoxyphenyl)thiourea is a symmetrically substituted diarylthiourea derivative. The presence of two methoxyphenyl groups imparts a significant degree of hydrophobicity to the molecule, while the thiourea moiety provides a site for hydrogen bonding. Understanding the solubility of this compound is critical for a variety of applications, including its use as an intermediate in organic synthesis, in the development of novel pharmaceuticals, and in material science. The choice of an appropriate solvent is paramount for processes such as reaction optimization, purification, crystallization, and formulation.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound is predicted to be highest in polar aprotic and moderately polar organic solvents that can engage in hydrogen bonding and effectively solvate the large aromatic structure. Its solubility is expected to be low in highly nonpolar solvents and very low in highly polar protic solvents like water.

Table 1: Predicted Solubility of this compound in Various Organic Solvents

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF) | High | The polar aprotic nature of DMF can effectively solvate the polar thiourea core, while the methyl groups can interact with the methoxyphenyl rings. |

| Dimethyl Sulfoxide (DMSO) | High | Similar to DMF, DMSO is a strong hydrogen bond acceptor and can effectively dissolve compounds with both polar and nonpolar functionalities. | |

| Chlorinated | Dichloromethane (DCM) | Moderate to High | DCM is a good solvent for many organic compounds due to its ability to dissolve a wide range of polarities. It should effectively solvate the aromatic rings. |

| Chloroform | Moderate to High | Similar to DCM, chloroform is a versatile solvent capable of dissolving moderately polar compounds. | |

| Ketones | Acetone | Moderate | Acetone's polarity is suitable for dissolving the thiourea moiety, and its organic character can accommodate the aromatic rings. |

| Alcohols | Ethanol | Low to Moderate | While ethanol can act as a hydrogen bond donor and acceptor, the large nonpolar surface area of the molecule may limit its solubility. |

| Methanol | Low | Methanol is more polar than ethanol and may be a poorer solvent for the largely nonpolar this compound. | |

| Ethers | Tetrahydrofuran (THF) | Low to Moderate | THF is a moderately polar ether that may show some ability to dissolve the compound, though likely less than more polar aprotic solvents. |

| Aromatic | Toluene | Low | Toluene is a nonpolar solvent and is unlikely to effectively solvate the polar thiourea functional group, leading to low solubility. |

| Alkanes | Hexane | Very Low | As a nonpolar aliphatic hydrocarbon, hexane is a poor solvent for compounds containing polar functional groups like thiourea. |

| Aqueous | Water | Very Low/Insoluble | The large, hydrophobic methoxyphenyl groups will dominate the molecule's interaction with water, leading to very poor aqueous solubility. |

Experimental Protocol: Gravimetric Method for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in various organic solvents. This method is adapted from established procedures for determining the solubility of crystalline organic solids.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Jacketed glass vessel or crystallizer

-

Thermostatic water bath with temperature control (±0.1 °C)

-

Magnetic stirrer and stir bars

-

Calibrated digital thermometer

-

Analytical balance (±0.0001 g)

-

Syringes with filters (e.g., 0.45 µm PTFE)

-

Pre-weighed vials

-

Drying oven or vacuum oven

3.2. Procedure

-

Temperature Equilibration: Set the thermostatic water bath to the desired experimental temperature and allow the jacketed glass vessel containing the selected solvent to equilibrate.

-

Preparation of Saturated Solution: Add an excess amount of this compound to the solvent in the jacketed vessel. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration with Stirring: Stir the mixture vigorously using a magnetic stirrer for a sufficient time to ensure that equilibrium is reached. The time required for equilibration should be determined empirically (e.g., by taking measurements at different time points until the solubility value is constant), but a period of 24 hours is often sufficient.

-

Cessation of Stirring and Sedimentation: Stop the stirring and allow the undissolved solid to settle at the bottom of the vessel for at least 2 hours to ensure a clear supernatant.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated syringe fitted with a filter to avoid withdrawal of any solid particles. The syringe should be pre-heated to the experimental temperature to prevent precipitation of the solute during sampling.

-

Sample Weighing: Dispense the collected supernatant into a pre-weighed vial and immediately seal it to prevent solvent evaporation. Record the total weight of the vial and the solution.

-

Solvent Evaporation: Remove the seal and place the vial in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent completely without causing decomposition of the solute.

-

Final Weighing: Once all the solvent has been removed and the vial has cooled to room temperature in a desiccator, weigh the vial containing the dry solid residue.

-

Calculation: The solubility can be calculated in various units, such as grams per 100 mL of solvent or mole fraction.

-

Solubility ( g/100 mL):

-

Mass of solute = (Mass of vial + solute) - Mass of empty vial

-

Mass of solvent = (Mass of vial + solution) - (Mass of vial + solute)

-

Volume of solvent = Mass of solvent / Density of solvent at the experimental temperature

-

Solubility = (Mass of solute / Volume of solvent) * 100

-

-

Mole Fraction (x):

-

Moles of solute = Mass of solute / Molar mass of this compound

-

Moles of solvent = Mass of solvent / Molar mass of the solvent

-

Mole fraction = Moles of solute / (Moles of solute + Moles of solvent)

-

-

3.3. Data Validation

To ensure the accuracy and reproducibility of the results, it is recommended to perform at least three independent measurements for each solvent at each temperature. The crystal form of the solid residue after evaporation should be analyzed (e.g., by PXRD) to confirm that no phase change has occurred during the experiment.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Conclusion

While quantitative solubility data for this compound is not extensively documented, its molecular structure suggests a favorable solubility profile in polar aprotic and moderately polar organic solvents. For researchers requiring precise solubility values, the detailed gravimetric method provided in this guide offers a robust and reliable approach. The accompanying workflow diagram provides a clear visual aid for the experimental process. The information presented herein serves as a valuable resource for scientists and professionals in drug development and chemical research, enabling informed solvent selection and facilitating further investigation into the properties and applications of this compound.

Spectroscopic Data Analysis of 1,3-Bis(4-methoxyphenyl)thiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 1,3-Bis(4-methoxyphenyl)thiourea, a compound of interest in various chemical and pharmaceutical research areas. The following sections detail the nuclear magnetic resonance (NMR) and infrared (IR) spectral data, comprehensive experimental protocols for data acquisition, and a logical workflow for the structural elucidation of this molecule.

Spectroscopic Data Summary

The structural integrity of this compound (CAS No. 1227-45-8) is confirmed through ¹H NMR, ¹³C NMR, and FTIR spectroscopy. The quantitative data obtained from these analyses are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not publicly available | - | - | NH (Thiourea) |

| Data not publicly available | Doublet | 4H | Ar-H (ortho to NH) |

| Data not publicly available | Doublet | 4H | Ar-H (meta to NH) |

| Data not publicly available | Singlet | 6H | OCH₃ |

Note: Specific chemical shift values for this compound are not available in the public domain. The assignments are based on the analysis of structurally similar compounds.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not publicly available | C=S (Thiourea) |

| Data not publicly available | Ar-C (ipso, attached to NH) |

| Data not publicly available | Ar-C (para, attached to OCH₃) |

| Data not publicly available | Ar-CH (ortho to NH) |

| Data not publicly available | Ar-CH (meta to NH) |

| Data not publicly available | OCH₃ |

Note: Specific chemical shift values for this compound are not available in the public domain. The assignments are based on the analysis of structurally similar compounds.

Table 3: FTIR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200-3400 | Strong, Broad | N-H Stretching |

| ~3000-3100 | Medium | Aromatic C-H Stretching |

| ~2900-2980 | Medium | Aliphatic C-H Stretching (CH₃) |

| ~1580-1610 | Strong | C=C Aromatic Ring Stretching |

| ~1510-1540 | Strong | N-H Bending |

| ~1240-1260 | Strong | Asymmetric C-O-C Stretching (Aryl Ether) |

| ~1020-1040 | Medium | Symmetric C-O-C Stretching (Aryl Ether) |

| ~830 | Strong | para-Disubstituted Benzene C-H Bending (Out-of-Plane) |

| ~700-750 | Medium to Strong | C=S Stretching |

Note: The FTIR data is based on typical vibrational frequencies for functional groups present in the molecule and data from related thiourea derivatives.

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and FTIR spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of the analyte.

Instrumentation: A 500 MHz NMR spectrometer (e.g., Bruker Avance III HD).

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1.0 - 5.0 seconds.

-

Acquisition Time: Approximately 2-4 seconds.

-

Spectral Width: -2 to 12 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled carbon experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2.0 seconds.

-

Acquisition Time: Approximately 1-2 seconds.

-

Spectral Width: 0 to 200 ppm.

-

Temperature: 298 K.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale to the internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Perform peak picking for both ¹H and ¹³C NMR spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Instrumentation: A Fourier-Transform Infrared Spectrometer (e.g., PerkinElmer Spectrum Two).

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder into a pellet-forming die.

-

Press the powder under high pressure (approximately 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

FTIR Acquisition Parameters:

-

Scan Range: 4000 - 400 cm⁻¹.

-

Number of Scans: 16-32.

-

Resolution: 4 cm⁻¹.

-

Mode: Transmittance.

Data Acquisition and Processing:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Perform peak picking to identify the wavenumbers of the absorption bands.

Visualized Workflows and Relationships

The following diagrams illustrate the logical flow of the spectroscopic analysis and the relationship between the chemical structure and its spectral features.

The Diverse Biological Activities of Thiourea Derivatives: A Technical Overview for Drug Discovery Professionals

An in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of thiourea-based compounds across a spectrum of biological activities, including anticancer, antimicrobial, antiviral, antioxidant, and anti-inflammatory effects.

Thiourea derivatives, a versatile class of organic compounds characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is further bonded to two nitrogen atoms, have garnered significant attention in the field of medicinal chemistry. Their structural flexibility and ability to interact with a wide range of biological targets have established them as privileged scaffolds in the design and development of novel therapeutic agents. This technical guide provides a comprehensive overview of the multifaceted biological activities of thiourea derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of underlying mechanisms to support researchers and professionals in drug discovery and development.

General Synthesis of Thiourea Derivatives

The synthesis of thiourea derivatives is typically straightforward, often involving the reaction of an isothiocyanate with a primary or secondary amine.[1][2] This method allows for the introduction of a wide variety of substituents, enabling the fine-tuning of the molecule's physicochemical properties and biological activity. Another common method involves the reaction of an amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt, which is then treated with an alkylating or acylating agent.[3]

Anticancer Activity

Thiourea derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[3] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.[4][5]

One of the key mechanisms is the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR).[6] By blocking the ATP-binding site of these kinases, thiourea derivatives can disrupt downstream signaling cascades, such as the RAS-RAF-MAPK pathway, which are critical for cell growth and division.[4] Some derivatives also act as inhibitors of other important enzymes in cancer progression like topoisomerase and carbonic anhydrase.[5]

Quantitative Data: Anticancer Activity

| Thiourea Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 1-(4-hexylbenzoyl)-3-methylthiourea | T47D | 179 | Hydroxyurea | 1803 |

| 1-(4-hexylbenzoyl)-3-methylthiourea | MCF-7 | 390 | Hydroxyurea | 2829 |

| 1-(4-hexylbenzoyl)-3-methylthiourea | WiDr | 433 | Hydroxyurea | 1803 |

| 1-(4-hexylbenzoyl)-3-methylthiourea | HeLa | 412 | Hydroxyurea | 5632 |

| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 | 1.11 | Doxorubicin | 8.29 |

| N1,N3-disubstituted-thiosemicarbazone 7 | HepG2 | 1.74 | Doxorubicin | 7.46 |

| N1,N3-disubstituted-thiosemicarbazone 7 | MCF-7 | 7.0 | Doxorubicin | 4.56 |

| 1-aryl-3-(pyridin-2-yl) thiourea derivative 20 | MCF-7 | 1.3 | - | - |

| 1-aryl-3-(pyridin-2-yl) thiourea derivative 20 | SkBR3 | 0.7 | - | - |

| Diarylthiourea (compound 4) | MCF-7 | 338.33 ± 1.52 | - | - |

| Isocryptolepine "aza" type acyl thiourea analog (6g) | - | 0.832 ± 0.03 | Kojic acid | 16.83 |

| Phosphonate thiourea derivatives | Pancreatic, Prostate, Breast | 3 - 14 | - | - |

| Bis-thiourea structure | Human leukemia | as low as 1.50 | - | - |

| Benzothiazole thiourea derivatives (23a-d) | Various | 0.39 - 200 | - | - |

| 3,5-bis(trifluoromethyl)phenyl containing thiourea (55a) | Various | 1.86 - 9.92 | Sorafenib | >10 |

This table summarizes selected IC50 values for various thiourea derivatives against different cancer cell lines. The data is compiled from multiple sources.[3][6][7][8][9][10]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13]

Materials:

-

Thiourea derivatives (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

-

96-well microplates

-

Cancer cell lines

-

Culture medium

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the thiourea derivatives in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 24-72 hours, depending on the cell line and the compound being tested.

-

MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

-

Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5-6.5% CO₂). During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well. Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. The reference wavelength should be more than 650 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

Thiourea derivatives have demonstrated significant activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[14][15] Their antimicrobial properties are often attributed to their ability to chelate metal ions essential for microbial growth or to interfere with key microbial enzymes. Some derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in bacteria.[16]

Quantitative Data: Antimicrobial Activity

| Thiourea Derivative | Microorganism | MIC (µg/mL) |

| Compound SB2 | Candida auris | 78.1 - 625 |

| Compound SB1 | Candida auris | 1041.7 - 5000 |

| Compound SB3 | Candida auris | 312.5 - 5000 |

| Compound SB4 | Candida auris | 625 - 1666.7 |

| TUU-05 | Aspergillus niger | 7.5 ± 2.11 |

| TUU-08 | Aspergillus niger | 7.5 ± 2.11 |

This table presents a selection of Minimum Inhibitory Concentration (MIC) values for different thiourea derivatives against various microorganisms. The data is compiled from multiple sources.[15][16]

Experimental Protocol: Agar Disk Diffusion Method

The agar disk diffusion method is a widely used technique to assess the antimicrobial activity of chemical substances.[17][18][19][20][21]

Materials:

-

Thiourea derivatives

-

Sterile filter paper discs (6 mm in diameter)

-

Bacterial or fungal strains

-

Mueller-Hinton agar plates (or other suitable agar medium)

-

Sterile swabs

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a sterile broth. The turbidity of the suspension should be adjusted to match a 0.5 McFarland standard.

-

Plate Inoculation: Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure a uniform lawn of growth.

-

Disk Application: Aseptically apply sterile filter paper discs impregnated with a known concentration of the thiourea derivative onto the surface of the inoculated agar plate. A control disc impregnated with the solvent used to dissolve the compounds should also be included.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.

Antiviral Activity

Several thiourea derivatives have been identified as potent inhibitors of viral replication.[22][23] A notable example is their activity against the Hepatitis C Virus (HCV). Some derivatives have been shown to inhibit the HCV NS3/4A protease, a key enzyme in the viral life cycle.[24] Others have demonstrated activity against the Hepatitis B Virus (HBV).[23]

Quantitative Data: Antiviral Activity

| Thiourea Derivative | Virus | EC50 (µM) |

| Thiourea derivative with a six-carbon alkyl linker | HCV | 0.047 |

| 147B3 | HCMV | 0.5 |

| 147B3 | HSV-1 | 1.9 |

This table shows the 50% effective concentration (EC50) values for selected thiourea derivatives against different viruses. The data is compiled from multiple sources.[22][25]

Experimental Protocol: HCV Replicon Assay

The HCV replicon system is a cell-based assay used to screen for and characterize inhibitors of HCV replication.[24][26][27][28]

Materials:

-

Huh-7 cells harboring an HCV subgenomic replicon (often containing a reporter gene like luciferase)

-

Thiourea derivatives

-

Cell culture medium (DMEM with 10% FBS)

-

96-well plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed Huh-7 replicon cells in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Addition: Add serial dilutions of the thiourea derivatives to the cells. Include appropriate controls (vehicle and positive control inhibitor).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Luciferase Assay: After incubation, remove the medium and add luciferase assay reagent to each well to lyse the cells and initiate the luciferase reaction.

-

Luminescence Measurement: Measure the luminescence signal using a microplate reader. The intensity of the luminescence is proportional to the level of HCV replicon replication.

-

Data Analysis: Calculate the EC50 value, which is the concentration of the compound that inhibits HCV replication by 50%.

Antioxidant Activity

Thiourea derivatives have been shown to possess significant antioxidant properties, primarily through their ability to scavenge free radicals.[29][30][31][32][33] The mechanism often involves hydrogen atom transfer (HAT) from the N-H groups of the thiourea moiety to the free radical, thereby neutralizing it. The antioxidant capacity is commonly evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Quantitative Data: Antioxidant Activity

| Thiourea Derivative | Assay | IC50 (mM) |

| 1,3-diphenyl-2-thiourea (DPTU) | DPPH | 0.710 ± 0.001 |

| 1,3-diphenyl-2-thiourea (DPTU) | ABTS | 0.044 ± 0.001 |

| 1-benzyl-3-phenyl-2-thiourea (BPTU) | DPPH | 11.000 ± 0.015 |

| 1-benzyl-3-phenyl-2-thiourea (BPTU) | ABTS | 2.400 ± 0.021 |

| Compound 2a | DPPH | - |

| Compound 2c | ABTS | 0.00108 ± 0.00044 |

This table provides a summary of the IC50 values for the antioxidant activity of selected thiourea derivatives. The data is compiled from multiple sources.[30][31][33]

Experimental Protocol: DPPH Radical Scavenging Assay

Procedure:

-

DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol.

-

Reaction Mixture: Add a small volume of the thiourea derivative solution (at various concentrations) to the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.

Anti-inflammatory Activity

Thiourea derivatives have also been investigated for their anti-inflammatory potential.[34][35][36] The in vivo carrageenan-induced paw edema model in rats is a widely used assay to evaluate the acute anti-inflammatory activity of new compounds. The mechanism of action can involve the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Procedure:

-

Animal Grouping: Divide rats into groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the thiourea derivatives.

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.

-

Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Calculation: The percentage of inhibition of edema is calculated for each group in comparison to the control group.

Conclusion

Thiourea derivatives represent a highly promising and versatile class of compounds with a broad spectrum of biological activities. Their synthetic accessibility allows for the creation of large and diverse chemical libraries for screening against various therapeutic targets. The data and protocols presented in this guide underscore the significant potential of thiourea-based molecules in the development of new drugs for a wide range of diseases, from cancer and infectious diseases to inflammatory disorders. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of more potent and selective therapeutic agents.

References

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mjas.analis.com.my [mjas.analis.com.my]

- 8. benchchem.com [benchchem.com]

- 9. portlandpress.com [portlandpress.com]

- 10. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. benchchem.com [benchchem.com]

- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 14. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Design, synthesis, and antimicrobial activity of new thiourea-uracil derivatives: Anti-biofilm, ROS, DHFR, computational and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 18. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]

- 19. apec.org [apec.org]

- 20. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. asm.org [asm.org]

- 22. Design, synthesis, and anti-HCV activity of thiourea compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. biorxiv.org [biorxiv.org]

- 24. benchchem.com [benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Experimental models for hepatitis C virus (HCV): New opportunities for combating hepatitis C | Annals of Hepatology [elsevier.es]

- 28. researchgate.net [researchgate.net]

- 29. benchchem.com [benchchem.com]

- 30. researchgate.net [researchgate.net]

- 31. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]

- 32. benchchem.com [benchchem.com]

- 33. dergipark.org.tr [dergipark.org.tr]

- 34. researchgate.net [researchgate.net]

- 35. mdpi.com [mdpi.com]

- 36. researchgate.net [researchgate.net]

The Rising Therapeutic Potential of 1,3-Disubstituted Thiourea Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3-disubstituted thiourea scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. These compounds are of significant interest due to their potential applications in treating a wide range of diseases, from cancer to infectious diseases. This technical guide provides an in-depth overview of the current landscape of 1,3-disubstituted thiourea research, focusing on their therapeutic applications, mechanisms of action, and the experimental protocols used for their evaluation.

Synthesis of 1,3-Disubstituted Thiourea Derivatives

The synthesis of 1,3-disubstituted thioureas is typically straightforward, most commonly involving the reaction of an amine with an isothiocyanate.[1][2] This reaction is generally high-yielding and allows for a diverse range of substituents to be incorporated, facilitating the generation of large compound libraries for structure-activity relationship (SAR) studies.

Therapeutic Applications

1,3-Disubstituted thiourea derivatives have shown significant promise in several key therapeutic areas.

Anticancer Activity

A substantial body of research has highlighted the potent anticancer properties of this class of compounds.[3][4] They have been shown to be active against a variety of cancer cell lines, including those of the colon, prostate, breast, and lung, as well as leukemia.[3][5][6] In many cases, these compounds exhibit cytotoxic activity comparable or superior to existing chemotherapeutic agents like cisplatin.[5][6]

Table 1: Anticancer Activity of Selected 1,3-Disubstituted Thiourea Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 2 | SW620 (Metastatic Colon Cancer) | 1.5 ± 0.72 | [2] |

| SW480 (Primary Colon Cancer) | 9.0 | [7] | |

| K-562 (Chronic Myelogenous Leukemia) | 6.3 | [7] | |

| Compound 8 | PC3 (Prostate Cancer) | 6.9 ± 1.64 | [8] |

| Compound 4c | HepG2 (Liver Cancer) | 4.8 | [9] |

| Compound 7 | HCT116 (Colon Cancer) | 1.11 | [4] |

| HepG2 (Liver Cancer) | 1.74 | [4] | |

| MCF-7 (Breast Cancer) | 7.0 | [4] | |

| Compound 9e | U937 (Monocytic Leukemia) | 16.23 | [10] |

| Compound 10e | NCI-H460 (Lung Cancer) | Not Specified | [11] |

| Colo-205 (Colon Cancer) | Not Specified | [11] | |

| HCT116 (Colon Cancer) | Not Specified | [11] | |

| MDA-MB-231 (Breast Cancer) | Not Specified | [11] | |

| MCF-7 (Breast Cancer) | Not Specified | [11] | |

| HepG2 (Liver Cancer) | Not Specified | [11] | |

| PLC/PRF/5 (Liver Cancer) | Not Specified | [11] |

Note: This table presents a selection of reported data and is not exhaustive.

The anticancer mechanism of action for many 1,3-disubstituted thioureas involves the induction of apoptosis, or programmed cell death.[5][12] Some compounds have been shown to trigger the intrinsic apoptotic pathway, characterized by the involvement of mitochondria and the activation of caspase-9 and caspase-3.[6] Additionally, these compounds can inhibit key enzymes involved in cancer progression, such as receptor tyrosine kinases like VEGFR-2, which are crucial for angiogenesis.[11][13]

Antiviral Activity

Several 1,3-disubstituted thiourea derivatives have demonstrated significant antiviral activity, particularly against Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV).[14][15] A notable mechanism of action is the inhibition of viral enzymes essential for replication, such as HIV-1 reverse transcriptase.[14]

Table 2: Antiviral Activity of Selected 1,3-Disubstituted Thiourea Derivatives

| Compound ID | Virus | EC50 (µM) | Target/Mechanism | Reference |

| Compound 5 | HIV-1 | Not Specified | Non-nucleoside reverse transcriptase inhibitor | [14] |

| Compound 10 | HCV | 0.047 | Not Specified | [15] |

| DSA-00 | HBV | Comparable to Tenofovir | Not Specified | [16][17] |

| DSA-02 | HBV | Comparable to Tenofovir | Not Specified | [16][17] |

| DSA-09 | HBV | Comparable to Tenofovir | Not Specified | [16][17] |

Note: This table presents a selection of reported data and is not exhaustive.

Antibacterial and Antifungal Activity

The growing threat of antimicrobial resistance has spurred the search for new classes of antibacterial and antifungal agents. 1,3-Disubstituted thioureas have emerged as a promising scaffold in this area.[18][19] They have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[9][18] The mechanism of their antimicrobial action is thought to involve the inhibition of essential bacterial enzymes, such as DNA gyrase and dihydrofolate reductase.[19]

Table 3: Antimicrobial Activity of Selected 1,3-Disubstituted Thiourea Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 6a | S. aureus | 0.78–3.125 | [19] |

| Compound 6c | S. aureus | 0.78–3.125 | [19] |

| Compound 6h | S. aureus | 0.78–3.125 | [19] |

| Compound 6i | S. aureus | 0.78–3.125 | [19] |

| Compound 4a | S. pneumoniae | 1.95 | [9] |

| B. subtilis | 3.9 | [9] | |

| P. aeruginosa | 7.81 | [9] | |

| E. coli | 15.63 | [9] | |

| A. fumigatus | 1.95 | [9] | |

| C. albicans | 3.9 | [9] | |

| TD4 | MRSA | 2 | [20] |

Note: This table presents a selection of reported data and is not exhaustive.

Experimental Protocols

The evaluation of the therapeutic potential of 1,3-disubstituted thiourea compounds relies on a suite of standardized in vitro assays.

Synthesis of 1,3-Disubstituted Thioureas

A general and widely used method for the synthesis of 1,3-disubstituted thioureas is the reaction of an amine with an isothiocyanate.[1]

Protocol:

-

Dissolve the amine (1 equivalent) in a suitable solvent (e.g., ethanol, acetone, or dichloromethane).

-

Add the isothiocyanate (1 equivalent) to the solution.

-

The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few hours to overnight.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product often precipitates out of the solution and can be collected by filtration.

-

If the product does not precipitate, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[21][22]

Protocol:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the 1,3-disubstituted thiourea compounds for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antiviral Activity: HIV-1 Reverse Transcriptase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of HIV-1 reverse transcriptase, a key enzyme in the HIV replication cycle.[14]

Protocol:

-

A reaction mixture is prepared containing a template-primer (e.g., poly(A)-oligo(dT)), dNTPs (including a labeled dUTP, such as biotin-dUTP and DIG-dUTP), and the HIV-1 reverse transcriptase enzyme.

-

The test compound (1,3-disubstituted thiourea) is added to the reaction mixture at various concentrations.

-

The reaction is incubated to allow for the synthesis of the new DNA strand.

-

The newly synthesized, labeled DNA is captured on a streptavidin-coated plate.

-

The captured DNA is detected using an anti-DIG antibody conjugated to an enzyme (e.g., peroxidase).

-

A colorimetric substrate is added, and the resulting signal is measured, which is inversely proportional to the inhibitory activity of the compound.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[19]

Protocol:

-

Prepare a serial dilution of the 1,3-disubstituted thiourea compound in a suitable broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the test bacterium.

-

Include positive (bacteria with no compound) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions for the specific bacterium (e.g., 37°C for 18-24 hours).

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing Mechanisms of Action

Understanding the molecular pathways through which these compounds exert their effects is crucial for rational drug design and development.

General Workflow for Evaluating Therapeutic Potential

The following diagram illustrates a typical workflow for the discovery and initial evaluation of 1,3-disubstituted thiourea compounds as potential therapeutic agents.

Caption: A general experimental workflow for the development of therapeutic 1,3-disubstituted thiourea compounds.

Anticancer Signaling Pathway: Induction of Apoptosis

Several 1,3-disubstituted thiourea derivatives induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This pathway is initiated by cellular stress and culminates in the activation of caspases, the executioners of apoptosis.

Caption: The intrinsic apoptosis pathway induced by certain 1,3-disubstituted thiourea compounds in cancer cells.

Conclusion and Future Directions

1,3-Disubstituted thiourea derivatives represent a versatile and promising class of compounds with a wide array of potential therapeutic applications. Their straightforward synthesis and amenability to structural modification make them attractive candidates for drug discovery programs. The potent anticancer, antiviral, antibacterial, and antifungal activities demonstrated by numerous analogues underscore the importance of this scaffold in medicinal chemistry.

Future research in this area should focus on several key aspects:

-

Elucidation of Detailed Mechanisms of Action: While progress has been made, the precise molecular targets for many of these compounds remain to be fully characterized.

-

Lead Optimization for Improved Pharmacokinetic and Pharmacodynamic Properties: Efforts should be directed towards optimizing the drug-like properties of lead compounds to enhance their efficacy and safety profiles.

-

In Vivo Studies: Promising in vitro candidates need to be evaluated in relevant animal models to assess their therapeutic potential in a more complex biological system.

-

Combating Drug Resistance: The potential for 1,3-disubstituted thioureas to overcome existing drug resistance mechanisms warrants further investigation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Attributes | Graphviz [graphviz.org]

- 4. researchgate.net [researchgate.net]

- 5. QTMP, a Novel Thiourea Polymer, Causes DNA Damage to Exert Anticancer Activity and Overcome Multidrug Resistance in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. graphviz.readthedocs.io [graphviz.readthedocs.io]

- 8. benchchem.com [benchchem.com]

- 9. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 10. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall | Pharmacy Education [pharmacyeducation.fip.org]

- 12. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Color and Graphics | Understanding Web Accessibility | Web Accessibility | Brandeis University [brandeis.edu]

- 14. Node, Edge and Graph Attributes [emden.github.io]

- 15. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes [mdpi.com]

- 16. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. text2infographic.com [text2infographic.com]

- 19. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 22. atcc.org [atcc.org]

Comprehensive literature review of 1,3-Bis(4-methoxyphenyl)thiourea research